Lunasin

Description

Structure

3D Structure

Properties

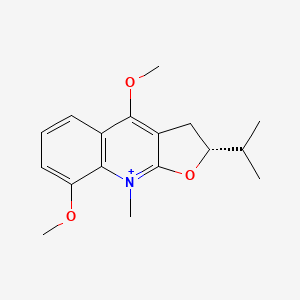

CAS No. |

6901-22-0 |

|---|---|

Molecular Formula |

C17H22NO3+ |

Molecular Weight |

288.36 g/mol |

IUPAC Name |

(2R)-4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium |

InChI |

InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1 |

InChI Key |

GUIBZZYABLMRRD-CQSZACIVSA-N |

SMILES |

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |

Isomeric SMILES |

CC(C)[C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |

Canonical SMILES |

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lunasin; Lunasine |

Origin of Product |

United States |

Foundational & Exploratory

The Lunasin Peptide: A Technical Guide to Its Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunasin, a 43-amino acid polypeptide originally isolated from soybean, has emerged as a promising bioactive agent with significant potential in oncology and cardiovascular health. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal moments from its initial identification to the elucidation of its biological functions. It serves as a comprehensive resource for researchers, offering a compilation of key experimental protocols, quantitative data from pivotal studies, and a visualization of the critical signaling pathways it modulates. This document aims to facilitate a deeper understanding of this compound's mechanism of action and to provide a practical foundation for future research and development.

Discovery and History: From Obscurity to a "Cure"

The journey of this compound from a structurally peculiar peptide to a molecule of significant scientific interest is a testament to serendipity and persistent investigation.

1.1. Initial Isolation and Characterization (1987)

In 1987, a team of Japanese researchers first isolated a 43-amino acid polypeptide from soybean (Glycine max) seed.[1] While they successfully sequenced the peptide and noted its unusual carboxyl terminus rich in aspartic acid residues, its biological function remained unknown.[1]

1.2. Unveiling the Biological Activity at UC Berkeley (1996)

The turning point in the this compound story occurred in 1996 in the laboratory of Dr. Benito de Lumen at the University of California, Berkeley. Dr. Alfredo Galvez, a postdoctoral researcher in Dr. de Lumen's lab, was investigating the nutritional enhancement of soy protein when he serendipitously discovered the potent biological activity of this peptide.[2] Their research revealed that this compound possessed anti-mitotic properties, capable of arresting cell division in mammalian cells.[2]

1.3. Naming and Patenting (1999)

Recognizing the potential of their discovery, Dr. Galvez, a Filipino scientist, named the peptide "this compound," derived from the Filipino word "lunas," which means "cure."[2] This name reflected their optimism about its therapeutic potential. In 1999, Dr. de Lumen and Dr. Galvez were granted a patent for this compound as a biologic molecule, solidifying its status as a significant discovery.

1.4. Elucidation of Mechanism and Expansion of Research

Subsequent research from Dr. de Lumen's laboratory and others around the world has focused on elucidating the molecular mechanisms underlying this compound's effects. Key findings include its ability to selectively induce apoptosis in cells undergoing transformation by inhibiting histone acetylation, a critical epigenetic mechanism.[2][3][4] Research has since expanded to explore its role in cholesterol metabolism, inflammation, and as a potential therapeutic agent for various cancers.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative overview of its efficacy.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| Mouse Fibroblasts (C3H10T1/2) | Foci Formation Assay (DMBA/MCA induced) | Nanomolar concentrations | Significant suppression of foci formation | [2] |

| NIH3T3 Cells | Colony Formation Assay (ras-oncogene induced) | Not specified | 4-fold more effective than Bowman-Birk Inhibitor (BBI) | [2] |

| Human Leukemia (L1210) | Cytotoxicity Assay | 10 µM | 12.9% reduction in cell growth | [8] |

| Human Leukemia (L1210) | Cytotoxicity Assay | 107.5 ± 1.9 µM | IC50 value | [8] |

| Human Colon Cancer (HCT-116) | Cytotoxicity Assay | 26.3 µM | IC50 value | [8] |

| Human Colon Cancer (HT-29) | Cytotoxicity Assay | 61.7 µM | IC50 value | [8] |

| Human Colon Cancer (KM12L4) | Cytotoxicity Assay | 13.0 µM | IC50 value | [8] |

| Human Colon Cancer (RKO) | Cytotoxicity Assay | 21.6 µM | IC50 value | [8] |

| Human Breast Cancer (MDA-MB-231) | Cell Viability (MTT Assay) | >25 µM (24, 48, 72h) | Significant inhibition of cell viability | [9][10] |

| Human Breast Cancer (MCF-7) | Cell Viability (MTT Assay) | >25 µM (24h), >5 µM (48, 72h) | Significant inhibition of cell viability | [9][10] |

Table 2: Effect of this compound on Histone Acetylation

| Histone | This compound Concentration | Percent Reduction in Acetylation | Reference |

| H3 and H4 | 10 nM | 20-25% | [2][11] |

| H3 | 1000 nM (1 µM) | 80% | [2][11] |

| H4 | 1000 nM (1 µM) | 75% | [2][11] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer Type | This compound Administration | Dose | Observed Effect | Reference |

| SENCAR Mice | Skin Cancer (DMBA/TPA induced) | Dermal application | 250 µ g/week | ~70% reduction in skin tumor incidence | [2] |

| Athymic Nude Mice | Melanoma (A375 xenograft) | Intraperitoneal injection | 30 mg/kg body weight | 55% reduction in tumor volume | [12] |

| C57BL/6 Mice | Lewis Lung Carcinoma | Intraperitoneal injection | 30 mg/kg | 55% inhibition of tumor growth at day 22 | [13][14] |

| C57BL/6 Mice | B16-F0 Melanoma | Intraperitoneal injection | 30 mg/kg | 60% reduction in tumor growth at day 22 | [13][14] |

| ApoE-/- Mice | Hypercholesterolemia | Intraperitoneal injection | 0.125 - 0.5 µmol/kg·day for 4 weeks | Significantly reduced total cholesterol and LDL-C | [5][6] |

Core Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

3.1. This compound Isolation and Purification from Soybean Flour

This protocol is based on methods developed for scalable purification of this compound.[15][16][17]

-

Extraction:

-

Mix defatted soybean flour with an extraction buffer (e.g., 75.5 mM sodium phosphate, 68.4 mM NaCl, 10 mM sodium metabisulfite, 20 mM ascorbic acid, pH 7.4) at a 12.5:1 buffer-to-biomass ratio.[15][16]

-

Stir the mixture for 1 hour at 4°C.

-

Filter the mixture through cheesecloth and miracloth, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant and filter through a 0.2 µm filter to clarify the extract.

-

-

Anion-Exchange Chromatography:

-

Equilibrate a Q-Fast Flow HiTrap anion-exchange column with Buffer A (e.g., 75.5 mM Sodium Phosphate, 68.4 mM NaCl, pH 7.4).

-

Load the clarified soy extract onto the column.

-

Wash the column with several column volumes of Buffer A to remove unbound proteins.

-

Elute this compound using a linear gradient of NaCl (e.g., from 68.4 mM to 1 M NaCl) or a step gradient. This compound typically elutes at NaCl concentrations between 290 mM and 480 mM.[15][16]

-

-

Ultrafiltration and Reversed-Phase Chromatography (for higher purity):

-

Concentrate the this compound-containing fractions from the anion-exchange chromatography using ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 3 kDa).

-

Further purify the concentrated sample using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid.

-

3.2. In Vitro Histone Acetyltransferase (HAT) Assay

This non-radioactive assay measures the ability of this compound to inhibit histone acetylation.[3][4]

-

Coat a 96-well plate with core histones (H3 or H4).

-

Incubate the wells with varying concentrations of this compound or a control buffer.

-

Add a histone acetyltransferase (HAT) enzyme (e.g., p300/CBP) and acetyl-CoA to initiate the acetylation reaction.

-

After incubation, wash the wells to remove unbound reagents.

-

Add a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric substrate and measure the absorbance to quantify the level of histone acetylation. A decrease in absorbance in the presence of this compound indicates inhibition of HAT activity.

3.3. Cell Transformation (Foci Formation) Assay

This assay assesses the ability of this compound to prevent the transformation of normal cells into a cancerous phenotype.[2]

-

Plate mouse fibroblast cells (e.g., C3H/10T1/2) at a low density in multi-well plates.

-

Treat the cells with a chemical carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA) or 3-methylcholanthrene (MCA), in the presence or absence of various concentrations of this compound.

-

Culture the cells for several weeks, changing the medium regularly.

-

Fix and stain the cells with a dye such as Giemsa or crystal violet.

-

Count the number of transformed foci (dense, multi-layered clusters of cells) in each well. A reduction in the number of foci in this compound-treated wells indicates its chemopreventive activity.

3.4. In Vivo Skin Cancer Mouse Model

This model evaluates the in vivo efficacy of this compound against chemically induced skin cancer.[2]

-

Use a susceptible mouse strain, such as SENCAR mice.

-

Initiate skin carcinogenesis by a single topical application of a carcinogen like DMBA to the shaved dorsal skin of the mice.

-

Promote tumor development by repeated topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

During the promotion phase, topically apply this compound (e.g., 250 µ g/week ) or a vehicle control to the treatment area.

-

Monitor the mice weekly for the appearance and number of skin papillomas.

-

Calculate the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse). A delay in tumor appearance and a reduction in incidence and multiplicity in the this compound-treated group demonstrate its in vivo chemopreventive effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple, interconnected signaling pathways. The following diagrams, rendered in DOT language, illustrate these key mechanisms.

4.1. Epigenetic Regulation of Cell Cycle and Apoptosis

This compound's primary anticancer mechanism involves the epigenetic regulation of gene expression through the inhibition of histone acetylation. The E1A-Rb-HDAC model provides a framework for understanding this process.[2][11][18]

References

- 1. This compound as a Promising Plant-Derived Peptide for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Cancer Preventive Seed Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of core histone acetylation by the cancer preventive peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cancer preventive peptide this compound from wheat inhibits core histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound functionally enhances LDL uptake via inhibiting PCSK9 and enhancing LDLR expression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound functionally enhances LDL uptake via inhibiting PCSK9 and enhancing LDLR expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cancer Prevention - this compound [this compound.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Seed-derived peptide this compound suppressed breast cancer cell growth by regulating inflammatory mediators, aromatase, and estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. View of Seed-derived peptide this compound suppressed breast cancer cell growth by regulating inflammatory mediators, aromatase, and estrogen receptors | Food & Nutrition Research [foodandnutritionresearch.net]

- 11. This compound: A promising polypeptide for the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is a novel therapeutic agent for targeting melanoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of syngeneic mouse models of melanoma... | F1000Research [f1000research.com]

- 14. Validation of syngeneic mouse models of melanoma and non-small cell lung cancer for investigating the anticancer effects of the soy-derived peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Scalable Purification and Characterization of the Anticancer this compound Peptide from Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 17. experts.illinois.edu [experts.illinois.edu]

- 18. mdpi.com [mdpi.com]

Lunasin's Mechanism of Action in Cancer: A Technical Guide for Researchers

Abstract Lunasin is a 43-amino acid bioactive peptide originally isolated from soybean, with subsequent identification in other plant sources like barley and rye[1][2]. Extensive research has revealed its potent chemopreventive and therapeutic properties against various cancers[1][3][4]. This compound's anticancer activity is not attributed to a single pathway but rather to a multi-targeted mechanism of action, making it a subject of significant interest for drug development professionals and cancer researchers. Its core mechanisms include epigenetic regulation through the inhibition of histone acetylation, disruption of pivotal cell signaling pathways by antagonizing integrin receptors, induction of programmed cell death (apoptosis), and cell cycle arrest[5][6][7]. This technical guide provides an in-depth exploration of these molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for a scientific audience.

Core Molecular Mechanisms of Action

This compound exerts its anticancer effects through a coordinated attack on several fundamental processes that are typically dysregulated in cancer cells. These mechanisms are primarily centered around epigenetic modulation and the interruption of pro-survival signaling cascades.

Epigenetic Regulation via Histone Acetylation

A primary and extensively studied mechanism of this compound is its ability to modulate the epigenome, specifically by inhibiting the acetylation of core histones[6][8]. In a healthy cell, the balance of histone acetylation and deacetylation is tightly controlled. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a relaxed chromatin structure that facilitates gene transcription[5][9]. In many cancers, aberrant HAT activity leads to the inappropriate expression of oncogenes[10].

This compound selectively targets cells undergoing transformation. The proposed E1A-Rb-histone deacetylase (HDAC) model suggests that oncogenic events can inactivate tumor suppressor proteins like Retinoblastoma (Rb), exposing deacetylated core histones[5][9]. This compound binds with high affinity to these exposed deacetylated histone H3 and H4 tails[4][11]. This binding physically obstructs HATs from acetylating the histones, thereby maintaining a repressive chromatin state and preventing the transcription of genes crucial for cancer progression[6][9][10]. Studies have shown that this compound at concentrations below 1 µmol/l can decrease the acetylation of histones H3 and H4 by as much as 74-80%[3]. This epigenetic function allows this compound to selectively induce cell death in cancerous or transforming cells while having no adverse effects on normal cells[3][11].

Disruption of Integrin-Mediated Signaling

This compound possesses a canonical Arg-Gly-Asp (RGD) cell adhesion motif, which acts as a ligand for cell surface integrin receptors[6][12]. Integrins are critical for cell adhesion, migration, proliferation, and survival, and their signaling is often hijacked in cancer to promote metastasis and growth[11]. This compound competes with extracellular matrix (ECM) proteins to bind to integrins such as αVβ3 and α5β1[5][13].

This binding antagonizes integrin function, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell survival and proliferation. Specifically, this compound has been shown to downregulate the phosphorylation and activation of Focal Adhesion Kinase (FAK), Akt (Protein Kinase B), and Extracellular signal-Regulated Kinases (ERK)[5][13][14]. The suppression of these kinases culminates in reduced cell proliferation and metastatic potential[5][9]. Furthermore, by inhibiting the Akt and IKK pathways, this compound suppresses the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκB-α[5][9][14].

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines[7][15]. The primary mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis[12][16]. This compound treatment has been shown to alter the expression of Bcl-2 family proteins, causing a significant decrease in the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax[16][17]. In HT-29 colon cancer cells, this ratio dropped from 8.5 to 0.4 following this compound treatment[16][17].

This shift promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9[12]. Active caspase-9, in turn, cleaves and activates the executioner caspase-3[12][15]. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis[15]. This compound treatment has been documented to increase caspase-3 activity by 77% in HT-29 cells and to up-regulate its expression 12-fold in L1210 leukemia cells[10][16].

Cell Cycle Arrest

By interfering with key signaling pathways, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M transitions[12][15][18]. This is achieved by modulating the expression and activity of critical cell cycle regulatory proteins. This compound treatment leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27[12][15]. These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for progression through the cell cycle checkpoints. For example, in human breast cancer cells, this compound was found to reduce the expression of cyclin D1/D3, which are key for the G1 to S phase transition[3]. The arrest of the cell cycle prevents DNA replication and cell division, thereby curbing tumor growth[15][18].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| KM12L4 | Colon | 13.0 | [12][15] |

| L1210 | Leukemia | 14 | [10] |

| RKO | Colon | 21.6 | [15] |

| HCT-116 | Colon | 26.3 | [15] |

| HT-29 | Colon | 61.7 | [15] |

| H661 | NSCLC (anchorage-dep.) | 63.9 | [19] |

| H661 | NSCLC (anchorage-indep.) | 1.3 | [19] |

| MDA-MB-231 | Breast | 181 |[19] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect | Observation | Reference(s) |

|---|---|---|---|

| HCT-116 | Apoptosis | 1.3 to 1.8-fold increase in apoptotic cells | [15] |

| HT-29 | Apoptosis | Two-fold increase in apoptotic cells | [16][17] |

| L1210 | Apoptosis | Increase in apoptotic cells from 2% to 40% | [10] |

| HCT-116 | Cell Cycle | Arrest at G1 phase | [15] |

| KM12L4 | Cell Cycle | Arrest at G2/M phase | [12] |

| HT-29 | Cell Cycle | Arrest at G2/M phase |[16][17] |

Table 3: this compound-Induced Modulation of Key Protein and Gene Expression

| Target Molecule | Cell Line | Fold/Percent Change | Reference(s) |

|---|---|---|---|

| Caspase-3 Activity | HT-29 | +77% | [16][17] |

| Caspase-3 Expression | L1210 | +12-fold | [10] |

| Bcl-2:Bax Ratio | HT-29 | Decrease from 8.5 to 0.4 | [16][17] |

| Nuclear Clusterin | HT-29 | +5-fold | [16][17] |

| Integrin α(5) | KM12L4 | -5.01-fold | [12] |

| MMP10 | KM12L4 | -7.71-fold | [12] |

| Histone H3/H4 Acetylation | Mammalian Cells | -74% to -80% |[3] |

Key Experimental Protocols

The following sections provide generalized yet detailed methodologies for key experiments used to elucidate this compound's mechanism of action.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is used to quantify the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116) in 6-well plates at a density of 2x10^5 cells/well and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for a specified duration (e.g., 72 hours)[15].

-

Cell Harvesting: Aspirate the culture medium. Gently wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect cells, including those floating in the medium, by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (as per manufacturer's kit, e.g., BioVision)[15].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze the cells immediately using a flow cytometer. Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.

-

Cell Harvesting: Harvest cells as previously described.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at 37°C in the dark to allow for RNA degradation and DNA staining.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., caspases, PARP, p21).

-

Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound is a promising natural peptide that combats cancer through a sophisticated, multi-pronged approach[6]. Its ability to epigenetically regulate gene expression, block critical pro-survival signaling pathways, induce apoptosis, and halt the cell cycle underscores its potential as a chemopreventive and therapeutic agent[1][5][7]. The selectivity of this compound for cancer and pre-cancerous cells, while sparing normal cells, is a particularly advantageous trait[11].

Future research should focus on several key areas. Robust clinical trials are necessary to translate the wealth of preclinical data into human applications[2]. Studies on bioavailability, formulation, and delivery methods are crucial to optimize its therapeutic efficacy when administered orally. Furthermore, investigating the synergistic effects of this compound in combination with conventional chemotherapy or immunotherapy could pave the way for novel, more effective cancer treatment regimens with potentially reduced side effects.

References

- 1. Chemopreventive properties of Peptide this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies - this compound [this compound.com]

- 3. This compound: A promising polypeptide for the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound and Its Epigenetic Impact in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound as a Promising Plant-Derived Peptide for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis and modifies the expression of genes associated with extracellular matrix and cell adhesion in human metastatic colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound promotes apoptosis in human colon cancer cells by mitochondrial pathway activation and induction of nuclear clusterin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.illinois.edu [experts.illinois.edu]

- 18. researchgate.net [researchgate.net]

- 19. The soybean-derived peptide this compound inhibits non-small cell lung cancer cell proliferation by suppressing phosphorylation of the retinoblastoma protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epigenetic Effects of Lunasin on Histone Acetylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lunasin, a 43-amino acid peptide derived from soy and other seeds, has emerged as a significant agent in the field of epigenetics and cancer chemoprevention.[1][2] Its primary mechanism of action involves the modulation of chromatin structure through the inhibition of histone acetylation, a critical process in gene regulation.[3][4] this compound selectively targets cells undergoing transformation by binding to deacetylated core histones, thereby competing with histone acetyltransferases (HATs) and preventing the transcription of genes involved in cell proliferation.[5][6] This technical guide provides a comprehensive overview of this compound's interaction with the histone acetylation machinery, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Mechanism: Inhibition of Histone Acetyltransferases (HATs)

The epigenetic activity of this compound is centered on its ability to disrupt the dynamic equilibrium of histone acetylation and deacetylation.[7] In healthy cells, this balance is maintained by HATs and histone deacetylases (HDACs).[8] this compound's mechanism does not involve the direct enzymatic inhibition of HATs but rather a competitive binding model.

The proposed mechanism suggests that in normal cells, histone tails are largely acetylated and inaccessible to this compound. However, during carcinogenic transformation, specific tumor suppressor proteins like Retinoblastoma (Rb) are inactivated, leading to the dissociation of HDACs from chromatin and exposing deacetylated histone tails.[7][8] this compound, containing a predicted helical structure similar to chromatin-binding proteins and a poly-aspartic acid tail, preferentially binds to these exposed, hypoacetylated core histones H3 and H4.[8][9] This binding physically obstructs HAT enzymes—specifically members of the p300/CBP and PCAF families—from accessing lysine residues on the histone tails.[8][10] By preventing acetylation, this compound maintains a repressive chromatin state, silences the transcription of key cell cycle genes, and ultimately induces apoptosis in the transforming cells while leaving normal cells unaffected.[3][5]

Quantitative Data on this compound's Inhibitory Activity

This compound's effect on histone acetylation has been quantified in various in vitro and cellular models. Both synthetic this compound and that extracted from natural sources inhibit core histone acetylation in a dose-dependent manner.[1][2] The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Inhibition of Histone Acetyltransferase (HAT) Activity by this compound

| HAT Enzyme | Histone Substrate & Lysine Site(s) | This compound Concentration | % Inhibition / IC₅₀ | Source |

| p300/PCAF | Histone H3 | 10 nM | ~20% | [5] |

| p300/PCAF | Histone H4 | 10 nM | ~25% | [5] |

| p300/PCAF | Histone H3 | 1000 nM (1 µM) | ~80% | [5][11] |

| p300/PCAF | Histone H4 | 1000 nM (1 µM) | ~75% | [5][11] |

| p300 | Histone H3 (Lys-9) | - | IC₅₀ of 5.91 µM | [12] |

| p300 | Histone H3 (Lys-9, 14) | - | IC₅₀ of 7.81 µM | [12] |

| PCAF | Histone H4 (Lys-8) | - | IC₅₀ of 0.83 µM | [12] |

| PCAF | Histone H4 (Lys-12) | - | IC₅₀ of 1.27 µM | [12] |

| PCAF | Histone H4 (Lys-5, 8, 12, 16) | - | IC₅₀ of 0.40 µM | [12] |

Table 2: this compound's Effect on Histone Acetylation in Cellular Models

| Cell Line | Histone Mark | This compound Treatment | Outcome | Source |

| MDA-MB-231 (Breast Cancer) | Histone H3 & H4 | Not specified | Inhibition of acetylation | [12] |

| H661 (NSCLC, sensitive) | H4K8Ac | 100 µM for 48h | Significant decrease | [13][14] |

| H661 (NSCLC, sensitive) | H4K12Ac | 100 µM for 48h | Significant decrease | [13][14] |

| H1299 (NSCLC, resistant) | H4K8Ac | 100 µM for 48h | Significant decrease | [13][14] |

| H1299 (NSCLC, resistant) | H4K12Ac | 100 µM for 48h | Significant decrease | [13][14] |

| H661 & H1299 | H3K9Ac | 100 µM for 48h | No significant effect | [13] |

Signaling Pathways and Logical Models

The epigenetic action of this compound is best understood through established molecular pathways, particularly those disrupted during oncogenesis.

The E1A-Rb-HDAC Model of this compound Action

This model describes how this compound selectively targets transforming cells.[8] In the presence of a viral oncogene like E1A, the tumor suppressor Rb is inactivated, causing it to release HDAC. This exposes deacetylated histones at key gene promoters (e.g., E2F), which would normally be acetylated by HATs to drive cell proliferation. This compound intervenes by binding to these deacetylated histones, blocking HATs and inducing apoptosis.[7][8]

Caption: The E1A-Rb-HDAC pathway showing this compound's selective action on transforming cells.

Integrin Signaling and Histone Modification

This compound also interacts with cell surface integrins via its Arg-Gly-Asp (RGD) motif. This interaction can modulate downstream signaling pathways, such as the Akt-mediated NF-κB pathway, which are known to influence chromatin-modifying enzymes.[8] The suppression of integrin signaling by this compound can lead to decreased cell proliferation and may indirectly influence the histone acetylation landscape, creating a two-pronged anti-cancer effect.[8]

Caption: this compound's inhibition of the integrin signaling pathway.

Experimental Protocols and Workflows

Reproducible and accurate assessment of this compound's effect on histone acetylation is critical. The following sections detail the methodologies for key cited experiments.

Experimental Workflow: Assessing this compound's Impact

The general workflow for investigating this compound's effect on histone acetylation in a cellular context involves cell culture, treatment, histone extraction, and downstream analysis via Western blot or a HAT activity assay.

Caption: General experimental workflow for analyzing this compound's effect on histone acetylation.

Protocol: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a composite based on methods described for testing this compound and general HAT assay principles.[1][12][15]

Objective: To quantify the inhibitory effect of this compound on the activity of a specific HAT enzyme (e.g., p300 or PCAF) using purified histones as a substrate.

Materials:

-

Recombinant HAT enzyme (p300 or PCAF)

-

Histone substrate (e.g., purified H3 or H4)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound peptide (synthetic or purified)

-

5X HAT Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM DTT, 0.5 mM EDTA)

-

Stop solution (e.g., Laemmli sample buffer)

-

Detection reagents (e.g., primary antibody for a specific acetyl-lysine mark, secondary antibody, substrate for colorimetric/fluorometric readout)

-

Microplate reader or Western blot equipment

Procedure:

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture. A typical 50 µL reaction would consist of:

-

10 µL of 5X HAT Assay Buffer

-

Purified histone substrate (e.g., 1 µg)

-

This compound peptide at desired final concentrations (e.g., 0.1 µM to 80 µM)

-

Recombinant HAT enzyme (e.g., 1 µg PCAF or p300)

-

Nuclease-free water to bring the volume to 40 µL

-

-

Initiate Reaction: Add 10 µL of Acetyl-CoA (e.g., final concentration of 20 µM) to each reaction well to start the acetylation.

-

Incubation: Incubate the reaction plate at 30°C for 1 hour with gentle agitation.

-

Stop Reaction: Terminate the reaction by adding a stop solution. For Western blot analysis, add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Detection:

-

Western Blot: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific to the acetylated lysine of interest (e.g., anti-acetyl-H4K12). Use a secondary antibody for detection.[14]

-

ELISA-based: Coat a new plate with the reaction mixture. Probe with the specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate. Read absorbance on a plate reader.

-

-

Data Analysis: Quantify the signal from each reaction. Calculate the percentage of inhibition relative to the control (no this compound). Determine the IC₅₀ value by plotting inhibition versus this compound concentration.

Protocol: Histone Extraction and Western Blot Analysis

This protocol details the analysis of histone acetylation levels directly from this compound-treated cells.[14][15]

Objective: To determine the relative abundance of specific histone acetylation marks in cells after treatment with this compound.

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described in the workflow (Section 5.1).

-

Cell Lysis and Histone Extraction:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a lysis buffer.

-

Perform acid extraction by resuspending the nuclear pellet in 0.2 N HCl and incubating overnight at 4°C.

-

Centrifuge to pellet debris and collect the supernatant containing histone proteins.

-

-

Protein Quantification: Neutralize the acid and determine the protein concentration using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of histone protein (e.g., 10-15 µg) per lane on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K8) overnight at 4°C.

-

Also, probe a separate blot or strip the same blot and re-probe with an antibody against total Histone H3 or H4 as a loading control.

-

-

Detection and Analysis:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometry analysis (e.g., using ImageJ) to quantify the intensity of the acetylated histone bands. Normalize these values to the total histone loading control.

-

Conclusion and Future Directions

The body of evidence strongly supports the role of this compound as a potent modulator of histone acetylation. Its unique mechanism of selectively targeting transforming cells by binding to deacetylated histones makes it a promising candidate for cancer chemoprevention and therapy.[4][8] Quantitative studies have begun to define its inhibitory concentrations and specificity towards different histone marks and HAT enzymes.[12]

Future research should focus on:

-

In Vivo Efficacy: Expanding preclinical and clinical trials to validate the in vivo effects of dietary this compound on histone acetylation marks in target tissues.

-

Structural Biology: Elucidating the precise molecular interactions between this compound and the histone H3/H4 tails through co-crystallization or NMR studies.

-

Synergistic Therapies: Investigating the potential of this compound as an adjunct to existing cancer therapies, particularly those involving HDAC inhibitors, to enhance therapeutic efficacy.

-

Broader Epigenetic Impact: Exploring whether this compound's influence on histone acetylation indirectly affects other epigenetic modifications, such as DNA methylation.[8]

References

- 1. Inhibition of core histone acetylation by the cancer preventive peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cancer preventive peptide this compound from wheat inhibits core histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Its Epigenetic Impact in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Novel Cancer Preventive Seed Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound and Its Epigenetic Impact in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemopreventive property of a soybean peptide (this compound) that binds to deacetylated histones and inhibits acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A promising polypeptide for the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Relationship between this compound's sequence and its inhibitory activity of histones H3 and H4 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Sensitivity in Non-Small Cell Lung Cancer Cells Is Linked to Suppression of Integrin Signaling and Changes in Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

The Antioxidant Properties of the Lunasin Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunasin, a 43-amino acid peptide predominantly found in soy, has garnered significant scientific interest for its multifaceted biological activities, including its potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a host of chronic and degenerative diseases. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. This compound exerts its antioxidant effects through direct radical scavenging, chelation of pro-oxidant metal ions, and modulation of intracellular antioxidant defense systems via key signaling pathways such as NF-κB and the Nrf2/ARE pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this promising bioactive peptide.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, their overproduction can lead to oxidative damage to lipids, proteins, and DNA, contributing to the pathogenesis of cancer, cardiovascular diseases, and neurodegenerative disorders.[1] this compound has emerged as a promising agent in mitigating oxidative stress.[2] Its antioxidant activity is attributed to its unique amino acid composition and structure.[3] This document will systematically detail the mechanisms of action, quantitative antioxidant capacity, and the cellular pathways this compound modulates to confer its protective effects.

Mechanisms of Antioxidant Action

This compound's antioxidant capabilities are multi-pronged, involving both direct and indirect mechanisms.

Direct Radical Scavenging

This compound has been demonstrated to directly neutralize harmful free radicals. Studies have shown it to be a potent scavenger of peroxyl and superoxide radicals.[2][4] This direct scavenging activity is a crucial first line of defense against ROS-induced cellular damage.

Chelation of Metal Ions

The Fenton reaction, a major source of the highly reactive hydroxyl radical, is catalyzed by transition metals like iron (Fe²⁺). This compound has been shown to chelate ferrous ions, thereby blocking the generation of hydroxyl radicals and protecting DNA from oxidative damage.[5] This mechanism highlights this compound's ability to prevent the formation of some of the most damaging ROS.

Modulation of Cellular Antioxidant Defenses

Beyond direct action, this compound enhances the cell's endogenous antioxidant capacity. It has been reported to increase the levels of cytosolic glutathione, a critical intracellular antioxidant.[1] Furthermore, under conditions of oxidative stress, this compound can prevent the excessive elevation of antioxidant enzymes like glutathione peroxidase and catalase, suggesting a regulatory role in maintaining cellular redox homeostasis.[1]

Signaling Pathways Modulated by this compound

This compound's influence on cellular antioxidant status is intricately linked to its ability to modulate key signaling pathways that regulate inflammation and the expression of antioxidant enzymes.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, a process closely linked to oxidative stress. Pro-inflammatory stimuli, often involving ROS, lead to the activation of NF-κB and the subsequent expression of inflammatory mediators. This compound has been shown to suppress the NF-κB pathway, thereby reducing the production of pro-inflammatory molecules and mitigating inflammation-associated oxidative stress.[6]

References

- 1. Antioxidant activity and protective effects of peptide this compound against oxidative stress in intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Promising Plant-Derived Peptide for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates oxidant-induced endothelial injury and inhibits atherosclerotic plaque progression in ApoE-/- mice by up-regulating heme oxygenase-1 via PI3K/Akt/Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound peptide purified from Solanum nigrum L. protects DNA from oxidative damage by suppressing the generation of hydroxyl radical via blocking fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lunasin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunasin is a 43-amino acid polypeptide first identified in soy, which has garnered significant scientific interest for its potential anti-carcinogenic and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. It details quantitative data on this compound concentrations, outlines established experimental protocols for its extraction, purification, and quantification, and illustrates the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this promising bioactive peptide.

Natural Sources and Distribution of this compound in Plants

This compound was originally discovered in soybean ( Glycine max ) and is found in all examined soybean varieties.[2][3] While soybean is considered the primary and most abundant source of this peptide, this compound and this compound-like peptides have also been reported in a variety of other plant species, primarily within the legume and cereal families.[4][5]

However, there is some controversy in the scientific community regarding the presence of the exact soybean this compound sequence in cereals.[2][3] Some studies suggest that while cereals contain peptides that are recognized by certain anti-lunasin antibodies, these may be "this compound-like" peptides with structural similarities rather than the identical 43-amino acid sequence found in soy.[2][3][6] Immunological investigations using antibodies targeting different epitopes of the this compound peptide have yielded conflicting results, indicating the need for further research to definitively characterize the peptides found in non-soybean sources.[3][6][7]

Quantitative Distribution of this compound

The concentration of this compound in plants can vary significantly depending on the species, cultivar, and environmental conditions during growth.[1][4] Soybean genotypes, in particular, show a wide range of this compound content.[4] The following table summarizes the reported quantitative data for this compound content in various plant sources.

| Plant Source | This compound Content (mg/g of seed/flour) | Reference(s) |

| Soybean (Glycine max) | 0.5 - 8.1 | [1] |

| Barley (Hordeum vulgare) | 0.013 - 0.099 | [1] |

| Wheat (Triticum aestivum) | 0.2 - 0.3 | [1] |

| Rye (Secale cereale) | 0.045 - 0.150 | [1] |

Note: The values presented are ranges compiled from various studies and can be influenced by the analytical methods used.

Experimental Protocols for this compound Analysis

The accurate extraction, purification, and quantification of this compound are critical for research and potential therapeutic applications. A variety of methods have been developed and are detailed below.

Extraction and Purification of this compound

A common and scalable method for isolating this compound from defatted soy flour involves a multi-step process combining chromatography and filtration techniques.[8][9]

2.1.1. Initial Extraction from Defatted Flour:

-

Suspension: Suspend defatted soybean flour in an extraction buffer (e.g., 75.5 mM sodium phosphate, 68.4 mM NaCl, 10 mM sodium metabisulfite, 20 mM ascorbic acid, pH 7.4) at a specific buffer-to-biomass ratio (e.g., 12.5:1).[8]

-

Mixing: Agitate the mixture for one hour at 4°C to facilitate the release of proteins.[8]

-

Filtration and Clarification: Filter the mixture through cheesecloth and miracloth, followed by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) to pellet insoluble material.[8] The resulting supernatant is the clarified extract.

2.1.2. Anion-Exchange Chromatography:

-

Column Equilibration: Equilibrate a Q-Sepharose Fast Flow anion-exchange column with a starting buffer (Buffer A: e.g., 75.5 mM Sodium Phosphate, 68.4 mM NaCl, pH 7.4).[8][9]

-

Sample Loading: Load the clarified soy extract onto the equilibrated column.[8]

-

Elution: Elute bound proteins using a step or linear gradient of increasing salt concentration (e.g., using a second buffer, Buffer B, with a higher NaCl concentration).[9][10] this compound typically elutes at NaCl concentrations between 0.2 M and 0.4 M.[9][10]

2.1.3. Ultrafiltration:

-

Concentration and Diafiltration: Further purify and concentrate the this compound-containing fractions using ultrafiltration. A membrane with a molecular weight cutoff (MWCO) of 30 kDa can be used to separate this compound (approximately 5.5 kDa) from larger proteins.[9]

2.1.4. Reversed-Phase Chromatography:

-

Final Purification: For obtaining high-purity this compound (>99%), a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[8][9]

Quantification of this compound

Several methods are available for the quantitative analysis of this compound in extracts and purified samples.

2.2.1. Immunoassays:

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive method for quantifying this compound.[11]

-

Coating: Coat a 96-well plate with a this compound standard or sample diluted in a coating buffer (e.g., carbonic acid buffer, pH 9.6) and incubate.[11]

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% w/v nonfat dry milk in TBST).[11]

-

Primary Antibody Incubation: Add a this compound-specific primary antibody (e.g., rabbit polyclonal antibody) and incubate.[11]

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Detection: Add a suitable HRP substrate and measure the absorbance at a specific wavelength. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of purified this compound.[11]

-

2.2.2. Western Blotting:

-

SDS-PAGE: Separate proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][10]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

-

Blocking: Block the membrane with a suitable blocking agent.[11]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound, followed by a labeled secondary antibody.[3][6]

-

Detection: Detect the protein bands using a suitable detection system. The intensity of the band corresponding to this compound can be used for semi-quantitative analysis by comparing it to standards.

2.2.3. Mass Spectrometry (MS):

-

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) can be used for both qualitative and quantitative analysis of this compound, providing high specificity and accuracy.[1][4]

This compound Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are central to processes such as cell proliferation, apoptosis, and inflammation.

Inhibition of Histone Acetylation

One of the primary mechanisms of action for this compound is its ability to inhibit the acetylation of core histones H3 and H4.[1][12] this compound is believed to bind to deacetylated histones, thereby preventing their acetylation by histone acetyltransferases (HATs).[13] This action helps to maintain a repressive chromatin state, potentially suppressing the expression of genes involved in cancer development.[1]

Caption: this compound inhibits histone acetylation by binding to deacetylated histones.

Antagonism of Integrin Signaling

This compound can antagonize integrin-mediated signaling pathways, which are crucial for cell adhesion, migration, and survival.[13][14] By interfering with integrin function, this compound can inhibit key downstream signaling cascades like the FAK/AKT/ERK and PI3K/Akt pathways.[13][15]

Caption: this compound antagonizes integrin signaling, inhibiting downstream pathways.

Suppression of the NF-κB Pathway

This compound has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[14][16] By preventing the activation and nuclear translocation of NF-κB subunits, this compound can reduce the expression of pro-inflammatory cytokines and other target genes.[13][14]

Caption: this compound suppresses the NF-κB pathway by inhibiting IKK activation.

Conclusion

This compound represents a highly promising natural peptide with significant potential for applications in human health, particularly in the realms of cancer prevention and anti-inflammatory therapies. This guide has provided a comprehensive overview of its natural sources, with soybean being the most prominent, and has detailed the analytical methods necessary for its study. The elucidation of its mechanisms of action, including the inhibition of histone acetylation and the modulation of key signaling pathways, provides a solid foundation for future research and development. For scientists and professionals in drug development, a thorough understanding of this compound's distribution and the methodologies for its analysis are crucial first steps in harnessing its full therapeutic potential. Further research is warranted to explore the full spectrum of this compound-containing plants and to clarify the bioactivity of this compound-like peptides from various sources.

References

- 1. This compound: A promising polypeptide for the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Immunological Investigation for the Presence of this compound, a Chemopreventive Soybean Peptide, in the Seeds of Diverse Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-like Peptide in Legume and Cereal Seeds: A Review [mdpi.com]

- 5. This compound-like Peptide in Legume and Cereal Seeds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cafnrfaculty.missouri.edu [cafnrfaculty.missouri.edu]

- 7. This compound and Its Epigenetic Impact in Cancer Chemoprevention [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Scalable Purification and Characterization of the Anticancer this compound Peptide from Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of this compound in commercial and pilot plant produced soybean products and an improved method of this compound purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound is prevalent in barley and is bioavailable and bioactive in in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The soy-derived peptide this compound inhibits invasive potential of melanoma initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and this compound-like peptides inhibit inflammation through suppression of NF-kappaB pathway in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

Lunasin: A Technical Guide to its Structure, Sequence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunasin is a naturally occurring peptide with significant potential in cancer chemoprevention and therapy. First identified in soy, this 43-amino acid polypeptide has been the subject of extensive research due to its unique mechanism of action, which involves epigenetic regulation and the modulation of key signaling pathways. This technical guide provides an in-depth overview of this compound's molecular structure, amino acid sequence, and the experimental basis for its reported biological activities. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams.

This compound Structure and Amino Acid Sequence

This compound is a 5.5 kDa peptide composed of 43 amino acids.[1][2] While a 44-amino acid variant with an additional asparagine residue at the C-terminus has also been reported, the 43-residue sequence is most commonly cited.[3] Biophysical studies, including circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, have characterized this compound as an intrinsically disordered peptide, meaning it lacks a fixed three-dimensional structure in solution.[4][5] However, it possesses transiently populated α-helical regions that may become stabilized upon binding to its molecular targets.[5]

1.1 Primary Structure (Amino Acid Sequence)

The canonical 43-amino acid sequence of this compound is as follows:

SKWQHQQDSCRKQLQGVNLTPCEKHIMEKIQGRGDDDDDDDDD[3]

1.2 Key Functional Domains

The primary sequence of this compound can be divided into four distinct functional regions:[1][2][3][6]

-

N-Terminal Region (Residues 1-22: SKWQHQQDSCRKQLQGVNLTPC): The function of this region is not fully elucidated, but it is believed to play a role in the binding affinity for histone H4.[2][3] It contains two cysteine residues (Cys-10 and Cys-26) that can form an intramolecular disulfide bond, influencing the peptide's flexibility and stability.[3]

-

Helical, Chromatin-Binding Region (Residues 23-31: EKHIMEKIQ): This segment shares structural homology with conserved domains of chromatin-binding proteins.[1][7] It is crucial for this compound's interaction with the N-terminal tails of deacetylated core histones H3 and H4.[3]

-

Cell Adhesion Motif (Residues 32-34: RGD): The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-known motif that mediates cell adhesion by binding to integrin receptors on the cell surface.[1][7] This domain is critical for this compound's cellular uptake through integrin-mediated endocytosis.[3]

-

C-Terminal Poly-Aspartic Acid Tail (Residues 35-43: GDDDDDDDDD): This highly acidic tail, composed of nine consecutive aspartic acid residues, is fundamental to this compound's epigenetic activity. It interacts electrostatically with the basic lysine residues of core histones, playing a primary role in the inhibition of histone H3 acetylation.[3][7]

Quantitative Data on this compound's Biological Activity

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Efficacy in Cancer-Related Processes

| Parameter | Cell Line / Model | Concentration / Dose | Result | Reference |

| Histone H3 Acetylation Inhibition | In vitro (p300 enzyme) | IC50: 5.91 µM (at Lys-9) | Inhibition of histone acetyltransferase | [8] |

| Histone H4 Acetylation Inhibition | In vitro (PCAF enzyme) | IC50: 10.12 µM | Inhibition of histone acetyltransferase | [8] |

| General Histone Acetylation | Mammalian Cells | 10 nmol/L | 20-25% decrease in acetylation | [1] |

| General Histone Acetylation | Mammalian Cells | <1 µmol/L | 74-80% decrease in acetylation | [1] |

| Cell Transformation Inhibition | Mouse Embryonic Fibroblasts | 10 nmol/L - 10 µmol/L | 62-90% inhibition of mutation | [1] |

| Cell Viability (Breast Cancer) | MDA-MB-231 | >25 µM (24-72h) | Significant inhibition | [9] |

| Cell Viability (Breast Cancer) | MCF-7 | >25 µM (24h), >5 µM (48-72h) | Significant inhibition | [9] |

| Aromatase Activity | MDA-MB-231 | 50 µM | 21% decrease | [9] |

| Aromatase Activity | MCF-7 | 50 µM | 30% decrease | [9] |

| Tumor Volume Reduction | NSCLC H1299 Xenograft (Mouse) | 30 mg/kg/day | 63% decrease at day 32 | [9] |

Table 2: Effects on Inflammatory Markers

| Parameter | Cell Line | Concentration | Result | Reference |

| Cyclooxygenase-2 (COX-2) | THP-1 Macrophages | 50 µM | 57.9% reduction | [10] |

| Inducible Nitric Oxide Synthase (iNOS) | THP-1 Macrophages | 50 µM | 64.5% reduction | [10] |

| Nitric Oxide (NO) | THP-1 Macrophages | 50 µM | 76.2% reduction | [10] |

| Prostaglandin E2 (PGE2) | THP-1 Macrophages | 50 µM | 92.5% reduction | [10] |

| Tumor Necrosis Factor-α (TNF-α) | THP-1 Macrophages | 50 µM | 94.9% reduction | [10] |

| Phosphorylated Akt | THP-1 Macrophages | 50 µM | 59.5% inhibition | [10] |

| Phosphorylated NF-κB p65 | THP-1 Macrophages | 50 µM | 74.5% inhibition | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple interconnected signaling pathways. Its primary mechanisms involve direct epigenetic modulation through histone binding and the antagonism of cell surface integrin signaling.

3.1 Epigenetic Mechanism of Action

A core mechanism of this compound's anticancer activity is its ability to inhibit the acetylation of core histones.[1][11] In cells undergoing transformation, oncogenes like E1A can inactivate the retinoblastoma (Rb) tumor suppressor protein, causing it to dissociate from histone deacetylases (HDACs). This exposes deacetylated histones. This compound binds to these exposed, hypoacetylated histone tails, competitively inhibiting histone acetyltransferases (HATs) from adding acetyl groups. This prevents the transcriptional activation of pro-proliferative genes, leading to cell cycle arrest and apoptosis in transforming cells, while leaving normal cells unaffected.[11]

Caption: this compound's selective epigenetic action on transforming versus normal cells.

3.2 Integrin and NF-κB Signaling Pathway

This compound's RGD motif allows it to bind to cell surface integrins, such as αVβ3 and α5β1.[10] This binding antagonizes downstream signaling cascades that are crucial for cell proliferation, survival, and inflammation. By blocking integrin signaling, this compound inhibits the phosphorylation and activation of key mediators like Focal Adhesion Kinase (FAK), Src, Akt, and ERK.[8] The inhibition of the PI3K/Akt pathway, in particular, prevents the activation of IκB kinase (IKK). Inactive IKK cannot phosphorylate the inhibitor of kappa B (IκBα), which consequently remains bound to the transcription factor NF-κB (p65/p50 dimer), sequestering it in the cytoplasm. This suppression of the NF-κB pathway is a primary mechanism for this compound's potent anti-inflammatory effects.[8][10]

Caption: this compound inhibits inflammation by blocking Integrin-Akt-NF-κB signaling.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the bioactivity of this compound.

4.1 Western Blot for this compound Quantification and Protein Expression

This protocol is used to detect this compound in biological samples or to measure changes in protein expression (e.g., acetylated histones, signaling proteins) following this compound treatment.

-

Protein Extraction & Quantification: Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine) and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane at 20V for 90 minutes at 4°C.[1]

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody.

-

For this compound Detection: Mouse monoclonal anti-lunasin (e.g., 1:75,000 dilution) or rabbit polyclonal anti-lunasin (e.g., 1:5,000 dilution).[1]

-

For Target Proteins: Antibodies against acetylated-H3, acetylated-H4, p-Akt, p-ERK, etc., are used at manufacturer-recommended dilutions.

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG at 1:10,000 dilution).

-

Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.[1] Band intensity is quantified using densitometry software.

Caption: Standard workflow for Western Blot analysis.

4.2 Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation after treatment with this compound.

-

Cell Seeding: Cells (e.g., MCF-7, MDA-MB-231) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM). Control wells receive vehicle only. Plates are incubated for desired time points (e.g., 24, 48, 72 hours).[4][12]

-

MTT Reagent Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is measured on a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm). Cell viability is expressed as a percentage relative to the untreated control.

4.3 Histone Acetyltransferase (HAT) Inhibition Assay

This in vitro assay quantifies this compound's ability to directly inhibit the enzymatic activity of HATs like p300 and PCAF.[2][7]

-

Reaction Setup: The assay is performed in a 96-well plate. Each reaction well contains recombinant histone H3 or H4 substrate, a specific HAT enzyme (e.g., p300), Acetyl-CoA as the acetyl group donor, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated for 1-2 hours at 30°C to allow for the acetylation reaction to proceed.

-

Detection: The level of histone acetylation is quantified. This can be done using two main methods:

-

ELISA-based: The reaction mixture is transferred to an ELISA plate coated with an antibody that captures the histone substrate. A second, labeled antibody specific for the acetylated lysine residue is added. The signal, which is inversely proportional to this compound's inhibitory activity, is measured colorimetrically or fluorometrically.[14]

-

Western Blot-based: The reaction is stopped, and the products are analyzed by Western blot using an antibody specific to the acetylated histone (e.g., anti-acetyl-H3K9).[8] The decrease in band intensity indicates HAT inhibition.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.

4.4 NF-κB Activation Assay

This assay measures the effect of this compound on the activation of the NF-κB transcription factor, typically by quantifying the nuclear translocation of the p65 subunit.

-

Cell Culture and Treatment: Macrophage-like cells (e.g., THP-1) are cultured and pre-treated with this compound for a specified time before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce NF-κB activation.[10]

-

Nuclear Extraction: After treatment, nuclear and cytoplasmic protein fractions are carefully separated using a nuclear extraction kit.

-

Quantification of Nuclear p65: The amount of the p65 subunit in the nuclear extract is quantified.

-

Transcription Factor ELISA: Nuclear extracts are added to a 96-well plate pre-coated with a DNA sequence containing the NF-κB consensus binding site. An antibody specific for the p65 subunit is then used to detect the bound transcription factor, followed by a labeled secondary antibody for colorimetric detection.[15]

-

Western Blot: The amount of p65 in the nuclear and cytoplasmic fractions is determined by Western blot to visually confirm its translocation from the cytoplasm to the nucleus.

-

-

Immunofluorescence Microscopy: Cells grown on coverslips are treated as described, then fixed, permeabilized, and stained with an anti-p65 antibody (e.g., labeled with a red fluorophore) and a nuclear counterstain like DAPI (blue). Confocal microscopy is used to visualize the location of p65. A reduction in red signal within the blue-stained nucleus indicates inhibition of translocation.[16]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The cancer preventive peptide this compound from wheat inhibits core histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of core histone acetylation by the cancer preventive peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. The soybean-derived peptide this compound inhibits non-small cell lung cancer cell proliferation by suppressing phosphorylation of the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RGD-peptide this compound inhibits Akt-mediated NF-κB activation in human macrophages through interaction with the αVβ3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Cell Proliferation via Apoptosis and Reduces the Production of Proinflammatory Cytokines in Cultured Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - Epigenetics [epigenhub.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Oral Bioavailability and Pharmacokinetics of Lunasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunasin, a 43-amino acid peptide derived from soy and other plant sources, has garnered significant scientific interest for its potential anti-cancer, anti-inflammatory, and cholesterol-lowering properties. A critical aspect of its development as a therapeutic or nutraceutical agent is understanding its fate in the body after oral administration. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of oral this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes quantitative data from preclinical and clinical studies, outlines key experimental methodologies, and visualizes the complex signaling pathways involved in its cellular uptake and mechanism of action.

Introduction

The therapeutic potential of bioactive peptides like this compound is often limited by their susceptibility to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. However, studies have shown that this compound exhibits a notable degree of oral bioavailability, suggesting mechanisms that protect it from digestion and facilitate its transport into the systemic circulation.[1][2] This guide delves into the factors influencing this compound's pharmacokinetic profile and the experimental approaches used to elucidate its journey through the body.

Bioavailability and Pharmacokinetics of Oral this compound

The oral bioavailability of this compound has been investigated in both animal models and humans, indicating that a portion of the ingested peptide can resist gastrointestinal digestion and be absorbed into the bloodstream.

Evidence of Oral Bioavailability

-

Human Studies: An investigation of this compound bioavailability in humans on a soybean-based diet revealed an average absorption of 4.5% of the total ingested this compound into the plasma.[1][3]

-

Animal Studies: Studies in rats fed a this compound-enriched soy diet for four weeks demonstrated the presence of intact and bioactive this compound in the liver and blood.[2] Similarly, research on mice and rats administered 3H-labeled synthetic this compound by gavage showed that approximately 35% of the oral dose was absorbed and distributed to various tissues within six hours.[2]

Factors Influencing Oral Bioavailability

Gastrointestinal Stability: this compound's stability in the gastrointestinal tract is a key determinant of its oral bioavailability. While in vitro studies have shown that pure synthetic this compound is susceptible to digestion by enzymes like pancreatin, its stability is significantly enhanced when it is part of a food matrix.[1][2] Naturally occurring protease inhibitors in soy, such as the Bowman-Birk inhibitor (BBI) and Kunitz Trypsin Inhibitor, are believed to protect this compound from proteolytic degradation.[1][4] These inhibitors are stable over a wide range of pH and temperatures, contributing to the preservation of this compound during its transit through the digestive system.[4]

Absorption Mechanisms: The absorption of this compound across the intestinal mucosa is a complex process. In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, suggest that paracellular passive diffusion is a primary route of transport.[1]

Quantitative Pharmacokinetic Data

While comprehensive pharmacokinetic profiling of this compound is still an area of active research, some studies have provided quantitative data on its administration in animal models. These findings, while not providing classical pharmacokinetic parameters like Cmax, Tmax, and AUC in all cases, offer valuable insights into effective dosing.

Table 1: Summary of this compound Dosing in Animal Models

| Animal Model | Cancer Type | Route of Administration | Dose | Outcome | Reference |

| Mouse | Colon Cancer Metastasis | Intraperitoneal Injection | 4 mg/kg bw/day | 50% reduction in liver metastasis | [5] |

| Mouse | Colon Cancer Metastasis | Oral Gavage | 8 mg/kg bw/day | 56% reduction in liver metastasis | [5] |

| Mouse | Colon Cancer Metastasis | Oral Gavage | 20 mg/kg bw/day | 94% reduction in liver metastasis | [5] |

| Mouse | Non-Small Cell Lung Cancer | Xenograft | 30 mg/kg bw/day | 63% decrease in tumor volume | [6] |